molecular formula C20H24Si B14254675 Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- CAS No. 389138-22-1

Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl-

Katalognummer: B14254675
CAS-Nummer: 389138-22-1
Molekulargewicht: 292.5 g/mol
InChI-Schlüssel: CQNXEVWIXJNVDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- is a chemical compound with the molecular formula C20H24Si and a molecular weight of 292.496 g/mol . This compound is part of the silane family, which are silicon-based compounds widely used in various industrial and research applications.

Vorbereitungsmethoden

The synthesis of Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- typically involves the reaction of tert-butyldimethylsilyl chloride with appropriate organic reagents under controlled conditions. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- involves its interaction with various molecular targets, primarily through the silicon atom. The silicon atom can form strong bonds with other elements, allowing the compound to act as a cross-linking agent in polymers and other materials. The pathways involved include the formation of silicon-oxygen and silicon-carbon bonds, which contribute to the compound’s stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- can be compared with other similar compounds such as:

The uniqueness of Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- lies in its specific combination of functional groups, which provide distinct reactivity and application potential compared to other silanes.

Eigenschaften

CAS-Nummer

389138-22-1

Molekularformel

C20H24Si

Molekulargewicht

292.5 g/mol

InChI

InChI=1S/C20H24Si/c1-6-17(2)21(20(3,4)5,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,1H2,2-5H3

InChI-Schlüssel

CQNXEVWIXJNVDK-UHFFFAOYSA-N

Kanonische SMILES

CC(=C=C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.